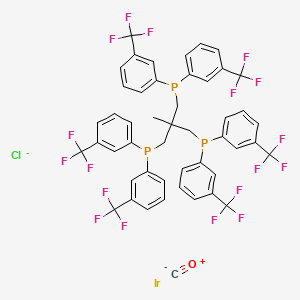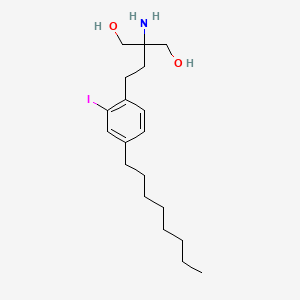
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BZM-055 is an iodinated radiotracer candidate primarily used for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It is designed to study the pharmacokinetics and organ distribution of FTY720 (fingolimod), a sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis . The molecular formula of BZM-055 is C19H32INO2, and it has a molecular weight of 433.3674 .
Vorbereitungsmethoden
The synthesis of BZM-055 involves the iodination of a precursor compound. The synthetic route typically includes the following steps:
Iodination: The precursor compound undergoes iodination using iodine or an iodine-containing reagent.
Purification: The iodinated product is purified using chromatographic techniques to obtain BZM-055 in high purity.
Analyse Chemischer Reaktionen
BZM-055 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BZM-055 can undergo substitution reactions where the iodine atom is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
BZM-055 has several scientific research applications, including:
Wirkmechanismus
BZM-055 exerts its effects by mimicking the pharmacokinetics and organ distribution of FTY720. It binds to sphingosine 1-phosphate receptors, similar to FTY720, and accumulates in myelin sheaths. This allows for the imaging of myelin and the study of FTY720 distribution in the brain .
Vergleich Mit ähnlichen Verbindungen
BZM-055 is compared with other radiotracers and sphingosine 1-phosphate receptor modulators. Similar compounds include:
FTY720 (Fingolimod): The parent compound used in the treatment of multiple sclerosis.
AML629: Another radiotracer with similar pharmacokinetics but different distribution profiles.
BZM-055 is unique due to its specific design for imaging myelin and studying the distribution of FTY720, making it a valuable tool in neurological research .
Eigenschaften
CAS-Nummer |
1304017-22-8 |
|---|---|
Molekularformel |
C19H32INO2 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
2-amino-2-[2-(2-iodo-4-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H32INO2/c1-2-3-4-5-6-7-8-16-9-10-17(18(20)13-16)11-12-19(21,14-22)15-23/h9-10,13,22-23H,2-8,11-12,14-15,21H2,1H3 |
InChI-Schlüssel |
LNVLCQRKQAINNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)CCC(CO)(CO)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



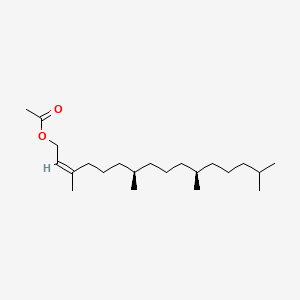
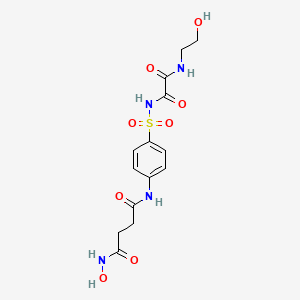
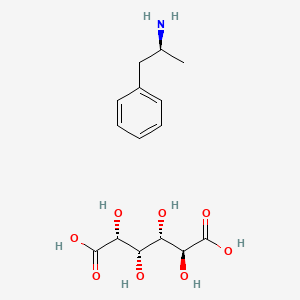
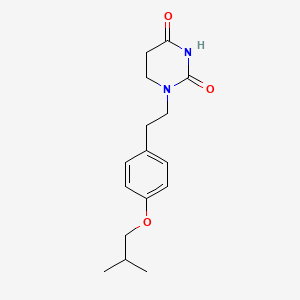
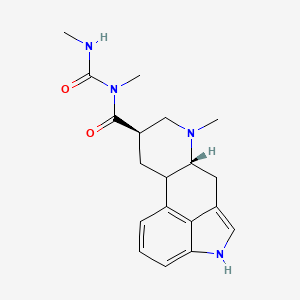


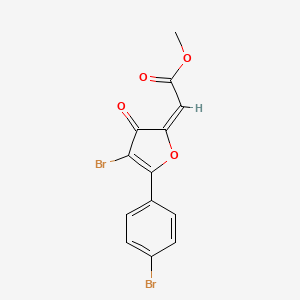
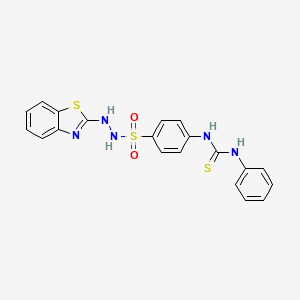
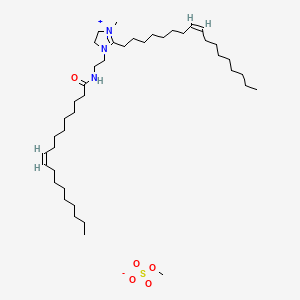
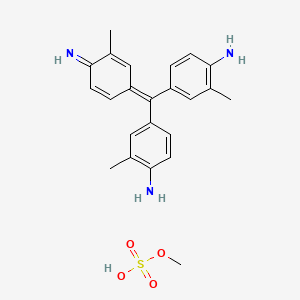
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
